Futalosina

Descripción general

Descripción

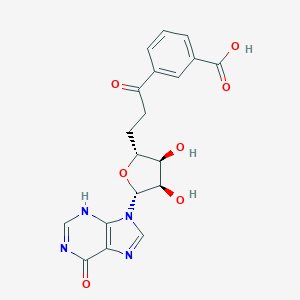

Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .

Synthesis Analysis

Futalosine is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .Molecular Structure Analysis

The IUPAC name of Futalosine is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .Chemical Reactions Analysis

Futalosine is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the futalosine pathway .Physical And Chemical Properties Analysis

Futalosine has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.Aplicaciones Científicas De Investigación

Biosíntesis de Menaquinona en Procariotas

La futalosina es un intermediario clave en la vía biosintética alternativa de la menaquinona, conocida como la vía de la this compound . Esta vía es crucial para la transferencia de electrones durante la respiración en bacterias procariotas, especialmente aquellas que carecen de la vía biosintética clásica de la menaquinona. La vía de la this compound se ha identificado en una amplia gama taxonómica de organismos, incluyendo algunas arqueas y bacterias, lo que sugiere su origen antiguo y su papel fundamental en el metabolismo microbiano .

Importancia Evolutiva

Se cree que la vía de la this compound ha desempeñado un papel importante en la biosíntesis de la menaquinona durante la evolución temprana de los procariotas. Se encuentra en una gama taxonómica más amplia de organismos en comparación con la vía clásica y está presente en procariotas tanto aerobios como anaerobios. Esto sugiere que la vía de la this compound podría ser más antigua, posiblemente anterior a la vía clásica en la historia evolutiva .

Objetivo Antibiótico

La participación de la this compound en la vía de biosíntesis de la menaquinona única la convierte en un objetivo potencial para el desarrollo de antibióticos. Por ejemplo, Helicobacter pylori, que causa cáncer de estómago, utiliza la vía de la this compound. Identificar inhibidores de esta vía, como la pulvomicina, podría conducir a tratamientos específicos para H. pylori infecciones sin afectar a las bacterias intestinales beneficiosas que utilizan la vía canónica .

Funcionalidad e Inhibición de la Enzima

La enzima this compound hidrolasa, que participa en la vía de la this compound, ha sido estudiada por su especificidad única de sustrato y sus mecanismos de reacción. Comprender las propiedades enzimáticas de la this compound hidrolasa puede proporcionar información sobre el desarrollo de inhibidores específicos que pueden interrumpir la vía, ofreciendo un nuevo enfoque para la terapia antibiótica .

Diversidad de la Vía Biosintética

La this compound es parte de una vía alternativa recientemente descubierta para la biosíntesis de la menaquinona. Este descubrimiento ha ampliado nuestra comprensión de la diversidad biosintética entre los microorganismos. Destaca el potencial para descubrir nuevas vías y compuestos que podrían tener aplicaciones en biotecnología y farmacéutica .

Mecanismo De Acción

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the futalosine pathway is MqnB , which converts futalosine into dehypoxanthinyl futalosine (DHFL) .

Mode of Action

Futalosine’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of futalosine known as aminodeoxyfutalosine (which has adenine instead of hypoxanthine in futalosine) is directly converted into DHFL by MqnB .

Biochemical Pathways

Futalosine is part of an alternative pathway for menaquinone biosynthesis known as the futalosine pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The futalosine pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that futalosine is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of futalosine into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The futalosine pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The futalosine pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the futalosine pathway is a potential target for the development of specific anti-H. pylori drugs .

Análisis Bioquímico

Biochemical Properties

Futalosine is involved in the futalosine pathway, an alternative pathway for the biosynthesis of menaquinone . This interaction with MqnB is a crucial step in the futalosine pathway .

Cellular Effects

The futalosine pathway, which involves futalosine, operates in various bacteria, including some pathogens . Disruption of this pathway can lead to the inhibition of bacteriostatic growth . Therefore, futalosine has a significant impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of futalosine involves its conversion into DHFL by the enzyme MqnB . This conversion is a key step in the futalosine pathway, which is essential for the biosynthesis of menaquinone .

Metabolic Pathways

Futalosine is involved in the futalosine pathway for the biosynthesis of menaquinone . This pathway is distinct from the classical menaquinone biosynthesis pathway and involves different enzymes and cofactors .

Propiedades

IUPAC Name |

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)